![molecular formula C24H22N4O3 B4939498 N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B4939498.png)
N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound is also known as PHA-767491 and has been found to exhibit promising biological activities, making it a subject of interest for many researchers.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide involves the inhibition of Chk1 and Aurora A kinase. Chk1 is a key regulator of the DNA damage response pathway and is involved in the maintenance of genome stability. Inhibition of Chk1 by PHA-767491 leads to the accumulation of DNA damage, which ultimately results in cell death. Aurora A kinase is involved in the regulation of cell division and is overexpressed in various cancer types. Inhibition of Aurora A kinase by PHA-767491 leads to the disruption of mitotic spindle formation and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit tumor growth in various animal models. Additionally, this compound has been found to exhibit favorable pharmacokinetic properties, making it a potential candidate for further development as a drug.
実験室実験の利点と制限
One of the major advantages of using N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide in lab experiments is its potent inhibitory activity against Chk1 and Aurora A kinase. This compound has also been found to exhibit favorable pharmacokinetic properties, making it a potential candidate for further development as a drug. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use.
将来の方向性
There are several future directions for the research on N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide. One potential direction is the further optimization of this compound for improved potency and selectivity. Another potential direction is the development of combination therapies that include PHA-767491 and other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
合成法
The synthesis of N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide involves several steps. The first step involves the reaction of 4-(4-aminophthalazin-1-yl)aniline with 4-methoxybenzoyl chloride in the presence of a base to yield 4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzoic acid. The second step involves the reaction of the resulting acid with N-(2-hydroxyethyl)aniline in the presence of a coupling agent to yield this compound.
科学的研究の応用
N-(2-hydroxyethyl)-4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide has been extensively studied for its potential applications in the development of drugs for the treatment of various diseases. It has been found to exhibit potent inhibitory activity against several kinases, including checkpoint kinase 1 (Chk1) and Aurora A kinase, which are involved in the regulation of cell cycle progression and DNA damage response. This compound has also been found to exhibit antitumor activity in various cancer cell lines, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(2-hydroxyethyl)-4-[4-(4-methoxyanilino)phthalazin-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-12-10-18(11-13-19)26-23-21-5-3-2-4-20(21)22(27-28-23)16-6-8-17(9-7-16)24(30)25-14-15-29/h2-13,29H,14-15H2,1H3,(H,25,30)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYWTHZAXDGFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
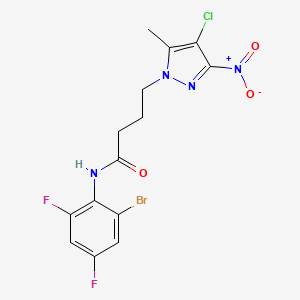
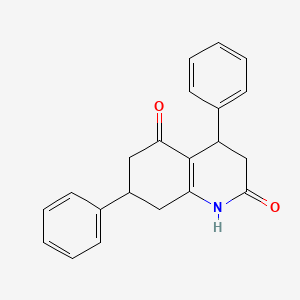
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipiperidine](/img/structure/B4939434.png)
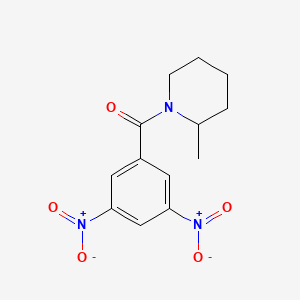
![7-methyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4939444.png)
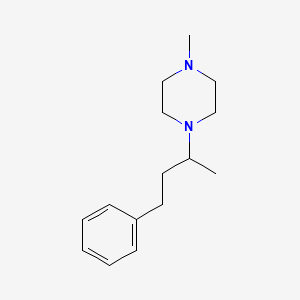
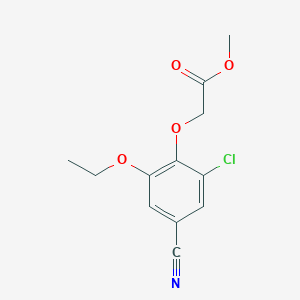
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4939456.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(4-morpholinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4939457.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939476.png)
![1-ethyl-4-[2-(2-isopropylphenoxy)propanoyl]piperazine](/img/structure/B4939481.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B4939497.png)
